3-Bromoprop-2-yn-1-ol
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of ortho-Bromo(propa-1,2-dien-1-yl)arenes is described as a two-step process from 2-bromoaryl bromides, which shows the potential for creating complex structures from simpler brominated precursors . Similarly, the enantioselective synthesis of 3-methyleneindan-1-ols via a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes demonstrates the utility of brominated compounds in multi-step synthetic processes . These methods could potentially be adapted for the synthesis of 3-Bromoprop-2-yn-1-ol.
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for their reactivity and properties. The paper on homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone provides insights into the molecular structures of brominated quinones, which could be relevant when considering the structural analysis of 3-Bromoprop-2-yn-1-ol . The study of 8-bromo-2',3'-O-isopropylideneadenosine also contributes to the understanding of how bromine substitution can affect the conformation and hydrogen bonding patterns within a molecule .
Chemical Reactions Analysis
The reactivity of brominated compounds under various conditions is well-documented in the provided papers. For example, the domino reactions of ortho-Bromo(propa-1,2-dien-1-yl)arenes under Pd catalysis result in the formation of enamines and indoles, showcasing the versatility of brominated intermediates in organic synthesis . The conversion of 3-bromo-2H-coumarins to benzofuran derivatives under palladium catalysis is another example of the chemical transformations that brominated compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated organic molecules are influenced by their molecular structure and the presence of the bromine atom. The paper on the synthesis, characterization, and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone discusses the impact of intramolecular hydrogen bonding and shifts in IR frequencies due to bromine substitution . Additionally, the photophysical properties study of 3-bromo-2H-coumarins derivatives provides information on how bromine atoms can affect the optical properties of organic compounds .
Scientific Research Applications
Carbonyl Propargylation and Allenylation
3-Bromoprop-2-yn-1-ol is utilized in carbonyl propargylation reactions. It reacts with tin(II) chloride and tetrabutylammonium bromide in water to produce 1-substituted but-3-yn-1-ols, demonstrating its utility in organic synthesis (Masuyama, Ito, Fukuzawa, Terada, Kurusu, 1998).
Synthesis of Quinoline-3-carboxylic and Indol-2-acetic Esters
3-Bromoprop-2-yn-1-ol derivatives are involved in the synthesis of quinoline-3-carboxylic and indol-2-acetic esters under palladium-catalyzed carbonylation conditions (Gabriele, Mancuso, Salerno, Lupinacci, Ruffolo, Costa, 2008).
Hydroboration and Synthesis of Allylic Alcohols
The hydroboration of 3-bromoprop-2-yn-1-ol leads to the regioselective formation of allylic boron species. These reactions provide a pathway to synthesize (Z)-1-bromoalk-1-en-4-ols and anti-homoallylic alcohols (Lombardo, Morganti, Trombini, 2000).
Bromoform as a Coastal Water Tracer
Interestingly, bromoform, a chlorination byproduct similar to 3-bromoprop-2-yn-1-ol, has been used to trace coastal water masses, indicating potential environmental applications (Yang, 2001).
Biofuels and Anti-Knock Properties
Compounds similar to 3-bromoprop-2-yn-1-ol, like 3-methyl-2-buten-1-ol, are investigated for their potential as biofuels and anti-knock additives in engines (Mack, Rapp, Broeckelmann, Lee, Dibble, 2014).
Safety And Hazards
When handling “3-Bromoprop-2-yn-1-ol”, it is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided .
properties
IUPAC Name |
3-bromoprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO/c4-2-1-3-5/h5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUPQTNPVKDCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348540 | |
Record name | 3-bromoprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoprop-2-yn-1-ol | |
CAS RN |
2060-25-5 | |
Record name | 3-bromoprop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoprop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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